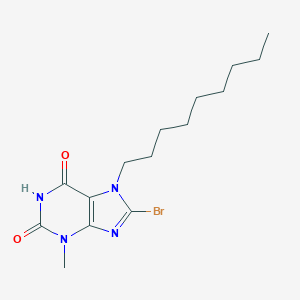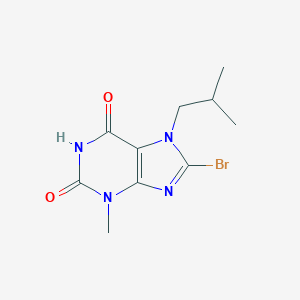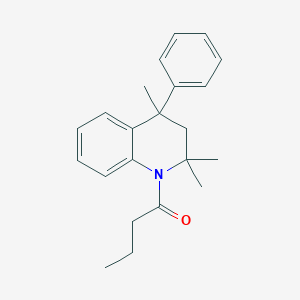![molecular formula C17H20N4O2 B512537 N'-[4-(二乙氨基)-2-羟基亚苄基]异烟肼 CAS No. 140405-36-3](/img/structure/B512537.png)
N'-[4-(二乙氨基)-2-羟基亚苄基]异烟肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
RSVA 405 具有广泛的科学研究应用,包括:
肥胖研究: RSVA 405 显着降低喂食高脂肪饮食的小鼠的体重增加.
阿尔茨海默病研究: RSVA 405 促进淀粉样蛋白β的降解,淀粉样蛋白β是阿尔茨海默病的关键因素.
作用机制
RSVA 405 通过以下机制发挥其作用:
AMPK 的激活: RSVA 405 促进 CaMKKβ 依赖性 AMPK 激活,AMPK 通过平衡营养供应和能量需求来调节细胞能量水平.
自噬的促进: RSVA 405 促进自噬,导致淀粉样蛋白β的降解.
STAT3 的抑制: RSVA 405 抑制 STAT3,减少炎症并促进细胞存活.
安全和危害
生化分析
Biochemical Properties
RSVA405 plays a significant role in biochemical reactions. It activates AMPK, a central regulator of cellular energy homeostasis . RSVA405 facilitates CaMKKβ-dependent activation of AMPK, inhibits mTOR, and promotes autophagy to increase Aβ degradation . It also has anti-inflammatory effects through the inhibition of STAT3 function .
Cellular Effects
RSVA405 has profound effects on various types of cells and cellular processes. It significantly activates AMPK and inhibits acetyl-CoA carboxylase (ACC), a key regulator of fatty acid biogenesis, in non-differentiated and proliferating 3T3-L1 adipocytes . RSVA405 treatments inhibit 3T3-L1 adipocyte differentiation by interfering with mitotic clonal expansion during preadipocyte proliferation . It also prevents the adipogenesis-dependent transcriptional changes of multiple gene products involved in the adipogenic process .
Molecular Mechanism
RSVA405 exerts its effects at the molecular level through several mechanisms. It facilitates CaMKKβ-dependent activation of AMPK, inhibits mTOR, and promotes autophagy . It also inhibits both constitutive and stimulated STAT3 in HEK293 cells and lipopolysaccharide (LPS)-activated RAW 264.7 macrophages .
Dosage Effects in Animal Models
In animal models, orally administered RSVA405 at 20 and 100 mg/kg/d significantly reduced the body weight gain of mice fed a high-fat diet
Metabolic Pathways
RSVA405 is involved in several metabolic pathways. It regulates cellular energy levels by balancing nutrient availability and energy demand via its control of several proteins involved in glucose and lipid metabolism, including ACC .
准备方法
合成路线和反应条件
RSVA 405 的合成涉及多个步骤,包括中间体的制备及其随后在特定条件下的反应。 详细的合成路线和反应条件是专有的,在现有文献中未公开 .
工业生产方法
RSVA 405 的工业生产方法也是专有的,尚未公开。 据悉,该化合物以多种形式(包括固体和溶液)可用于研究目的 .
化学反应分析
反应类型
RSVA 405 经历了几种类型的化学反应,包括:
AMPK 的激活: RSVA 405 显着激活 AMPK,AMPK 通过平衡营养供应和能量需求来调节细胞能量水平.
mTOR 的抑制: RSVA 405 抑制 mTOR,mTOR 是细胞生长和代谢的关键调节器.
自噬的促进: RSVA 405 促进自噬,自噬是一种降解和回收细胞成分的过程.
STAT3 的抑制: RSVA 405 抑制 STAT3,STAT3 参与各种细胞过程,包括炎症和细胞存活.
常用的试剂和条件
RSVA 405 参与的反应中常用的试剂和条件包括:
钙/钙调蛋白依赖性蛋白激酶激酶β (CaMKKβ): 促进 AMPK 的激活.
脂多糖 (LPS): 用于诱导巨噬细胞中 STAT3 的活性.
形成的主要产物
RSVA 405 参与的反应形成的主要产物包括:
磷酸化 AMPK: 由 RSVA 405 激活 AMPK 引起.
降解的淀粉样蛋白β: 由 RSVA 405 促进自噬引起.
相似化合物的比较
RSVA 405 在其强大的 AMPK 激活和 STAT3 抑制方面是独一无二的。类似的化合物包括:
RSVA 314: 另一种与 RSVA 405 具有相似特性的 AMPK 小分子激活剂.
RSVA 405 因其更高的效力更广泛的效果而脱颖而出,使其成为各种领域研究中的宝贵化合物。
如果您还有其他问题或需要更多详细信息,请随时提问!
属性
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-21(4-2)15-6-5-14(16(22)11-15)12-19-20-17(23)13-7-9-18-10-8-13/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQPCBPAOAFXSJ-XDHOZWIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does RSVA405 interact with its target and what are its downstream effects?
A: RSVA405 indirectly activates AMP-activated protein kinase (AMPK) [, , ]. It accomplishes this by promoting the dephosphorylation of STAT3 by protein tyrosine phosphatases, leading to the inhibition of both constitutive and stimulated STAT3 activity []. This, in turn, triggers a cascade of downstream effects including:
- Inhibition of acetyl-CoA carboxylase (ACC): ACC is a key regulator of fatty acid biogenesis and a target of AMPK. Its inhibition by RSVA405 contributes to the compound's anti-adipogenic effects [].
- Inhibition of mTOR: RSVA405 inhibits the mammalian target of rapamycin (mTOR), a central regulator of cell growth and autophagy [].
- Promotion of Autophagy: RSVA405 enhances autophagy, a cellular process for degrading and recycling cellular components, contributing to its ability to clear amyloid-beta (Aβ) peptides [].
- Anti-inflammatory effects: By inhibiting IκB kinase and IκBα phosphorylation, RSVA405 reduces the expression of inflammatory cytokines like TNFα and IL-6 [].
Q2: What is the role of RSVA405 in adipogenesis and how does it compare to resveratrol?
A: RSVA405 acts as a potent inhibitor of adipogenesis, the process of fat cell formation, by interfering with mitotic clonal expansion during preadipocyte proliferation []. It achieves this, in part, by preventing the transcriptional changes of genes involved in adipogenesis, such as PPAR-γ, C/EBPα, fatty acid synthase, and aP2 []. Importantly, RSVA405 exhibits significantly greater potency in inhibiting adipogenesis compared to its parent compound, resveratrol [, ].
Q3: How does RSVA405 impact amyloid-β peptide degradation and what is its potential relevance to Alzheimer's disease?
A: RSVA405 effectively reduces amyloid-β (Aβ) peptide accumulation in cell lines []. This is achieved through its ability to activate AMPK, inhibit mTOR, and promote autophagy - processes that collectively enhance the lysosomal degradation of Aβ peptides []. This finding suggests a potential therapeutic avenue for RSVA405 in addressing Alzheimer's disease, which is characterized by the accumulation of Aβ plaques in the brain.
Q4: Has RSVA405 demonstrated any in vivo efficacy?
A: Yes, oral administration of RSVA405 has shown promising results in a mouse model of diet-induced obesity. Specifically, RSVA405 at doses of 20 and 100 mg/kg/day significantly reduced body weight gain in mice fed a high-fat diet []. This provides compelling evidence for its potential as a therapeutic agent for obesity.
Q5: Does RSVA405 have any impact on oocyte maturation?
A: Research suggests that fatty acid oxidation (FAO), stimulated by AMPK activators like RSVA405, is required for hormone-induced meiotic maturation of mouse oocytes []. RSVA405, along with other AMPK activators, was shown to stimulate FAO in cumulus cell-enclosed oocytes and denuded oocytes, ultimately triggering germinal vesicle breakdown []. This points towards a potential role of RSVA405 in regulating oocyte maturation processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B512489.png)
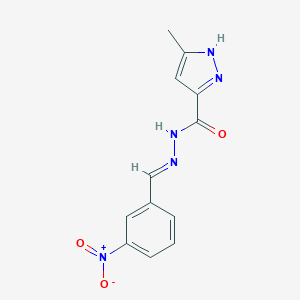

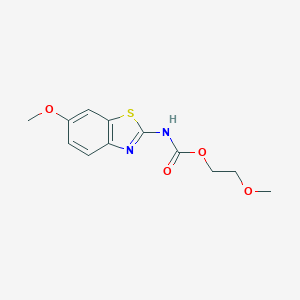
![N-phenylindeno[1,2-b]pyridin-5-imine](/img/structure/B512499.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B512511.png)

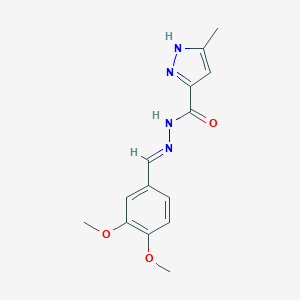
![3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B512531.png)
![2-chloro-N-{4-[(2-chlorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B512544.png)
